![molecular formula C23H33NO2 B5197445 N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane derivatives have attracted significant attention in scientific research due to their unique chemical structure and potential applications in pharmaceuticals, particularly in treating neurodegenerative diseases. These compounds, including amantadine and memantine, are known for their roles in dementia, Alzheimer's, and Parkinson's disease treatments (Dembitsky, Gloriozova, & Poroikov, 2020).
Synthesis Analysis
Adamantane derivatives are synthesized through various chemical reactions, focusing on enhancing their pharmacological potential. The synthesis often involves modifications to introduce functional groups that can improve the compound's bioactivity and pharmacokinetics (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane scaffold, a rigid, diamond-like framework that contributes to the compound's stability and biological activity. This structural rigidity is key to the derivatives' ability to interact with biological targets (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including substitutions and additions, to introduce or modify functional groups. These reactions are crucial for tailoring the compound's pharmacological properties. Their chemical stability and reactivity make them suitable candidates for drug development (Dragomanova & Andonova, 2023).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility and melting points, are influenced by the functional groups attached to the adamantane core. These properties are critical for determining the compound's suitability for pharmaceutical formulations (Ragshaniya, Kumar, Tittal, & Lal, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of adamantane derivatives, are central to their pharmacological effects. Modifications to the adamantane core can significantly impact these properties, influencing the compound's efficacy and safety profile (Richaud et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(4-propan-2-ylphenoxy)propan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-15(2)20-4-6-21(7-5-20)26-14-16(3)24-22(25)23-11-17-8-18(12-23)10-19(9-17)13-23/h4-7,15-19H,8-14H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDQSJYJLALSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

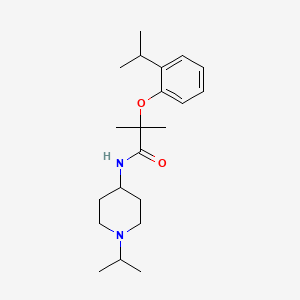
![(3R*,4R*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5197371.png)
![2,2'-methylenebis(3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) diperchlorate](/img/structure/B5197378.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5197391.png)
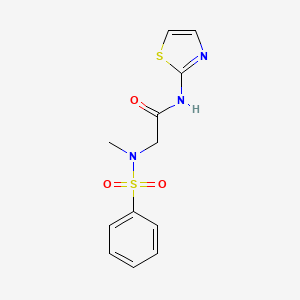
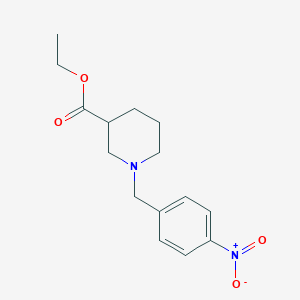
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)
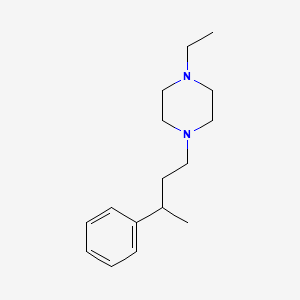
![2-[4-(3-{[1-(1-adamantyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5197434.png)

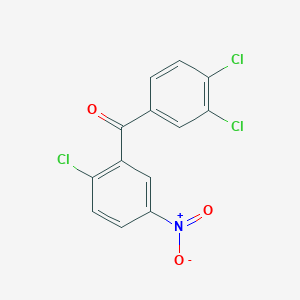
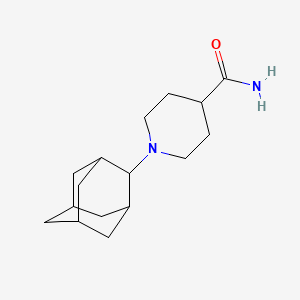
methyl]phosphonate](/img/structure/B5197460.png)
